molecular formula C12H10FNO3 B2610420 4-Ethoxy-6-fluoroquinoline-2-carboxylic acid CAS No. 301823-79-0

4-Ethoxy-6-fluoroquinoline-2-carboxylic acid

Cat. No.: B2610420
CAS No.: 301823-79-0
M. Wt: 235.214
InChI Key: LYKMRHYNUIXZLT-UHFFFAOYSA-N
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Description

“4-Ethoxy-6-fluoroquinoline-2-carboxylic acid” is a chemical compound with the CAS Number: 301823-79-0 . It has a molecular weight of 235.21 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C12H10FNO3/c1-2-17-11-6-10 (12 (15)16)14-9-4-3-7 (13)5-8 (9)11/h3-6H,2H2,1H3, (H,15,16) .


Physical And Chemical Properties Analysis

“this compound” is a solid . It has a molecular weight of 235.21 .

Scientific Research Applications

Antibacterial Properties

4-Ethoxy-6-fluoroquinoline-2-carboxylic acid and its derivatives show significant antibacterial activity. This class of compounds, known as fluoroquinolones, has been extensively studied for their effectiveness against a variety of bacterial infections. For instance, derivatives of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a related compound, have demonstrated high antibacterial activity in fluoroquinolones (Glushkov, Marchenko, & Levshin, 1997). Similarly, 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids, including ethoxy derivatives, have shown antibacterial activity against a range of bacteria (Sánchez et al., 1995).

Fluorophore Applications

Quinolone derivatives have been studied for their potential as fluorophores in biomedical analysis. For example, 6-Methoxy-4-quinolone, an oxidation product derived from related compounds, exhibits strong fluorescence in a wide pH range, making it suitable for biomedical applications (Hirano et al., 2004).

Antimicrobial and Antibacterial Synthesis Studies

Further investigations into fluoroquinolone-based compounds include the synthesis of various derivatives with antimicrobial properties. Research has focused on synthesizing new compounds and evaluating their effectiveness against different microbial strains. Examples include the study of fluoroquinolone-based 4-thiazolidinones for their antimicrobial properties (Patel & Patel, 2010) and the synthesis of new fluorinated derivatives of quinolinecarboxylic acids, investigating their potential applications in antimicrobial treatments (Nosova et al., 2002).

Photophysical and Photochemical Studies

These compounds have also been the subject of photophysical and photochemical studies. For example, the study of photonucleophilic aromatic substitution of 6-fluoroquinolones under basic media conditions, which helps to understand the behavior of these compounds under light exposure (Cuquerella, Bosca, & Miranda, 2004).

Safety and Hazards

The safety information for “4-Ethoxy-6-fluoroquinoline-2-carboxylic acid” includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

4-ethoxy-6-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-11-6-10(12(15)16)14-9-4-3-7(13)5-8(9)11/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKMRHYNUIXZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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